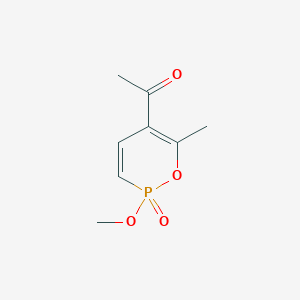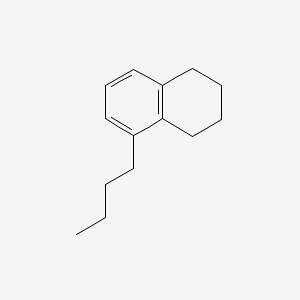
5-Butyl-tetralin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-tetralin, also known as 5-butyl-1,2,3,4-tetrahydronaphthalene, is an organic compound with the molecular formula C14H20. It is a derivative of tetralin, where a butyl group is attached to the fifth carbon of the tetralin ring. This compound is part of the larger class of polycyclic aromatic hydrocarbons and is known for its unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-tetralin typically involves the alkylation of tetralin with butyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Alkylation Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with efficient stirring and temperature control.
Catalyst Recovery: Recovery and recycling of the aluminum chloride catalyst to reduce costs and environmental impact.
Purification: Distillation and recrystallization techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
5-Butyl-tetralin undergoes several types of chemical reactions, including:
Oxidation: The butyl group can be oxidized to form carboxylic acids or ketones.
Reduction: Hydrogenation reactions can reduce the aromatic ring to form fully saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of butylbenzoic acid or butylbenzaldehyde.
Reduction: Formation of decahydronaphthalene derivatives.
Substitution: Formation of halogenated or nitrated this compound derivatives.
科学研究应用
5-Butyl-tetralin has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a solvent and intermediate in the production of dyes, resins, and other industrial chemicals.
作用机制
The mechanism of action of 5-Butyl-tetralin involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the aromatic ring and butyl group.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
Tetralin: The parent compound without the butyl group.
1-Butyl-tetralin: A positional isomer with the butyl group attached to the first carbon.
2-Butyl-tetralin: A positional isomer with the butyl group attached to the second carbon.
Uniqueness
5-Butyl-tetralin is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the butyl group can affect the compound’s interaction with enzymes and receptors, leading to distinct pharmacological properties.
属性
CAS 编号 |
66325-42-6 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC 名称 |
5-butyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h6,9-10H,2-5,7-8,11H2,1H3 |
InChI 键 |
HLZHYZXDXDQGEB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=CC2=C1CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


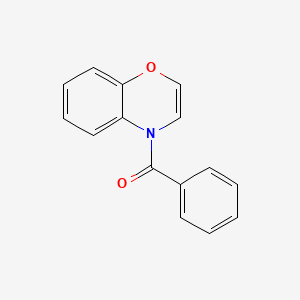
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)
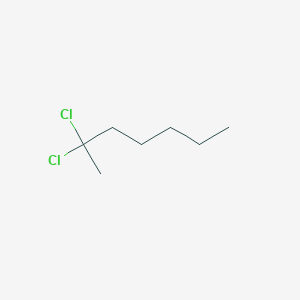
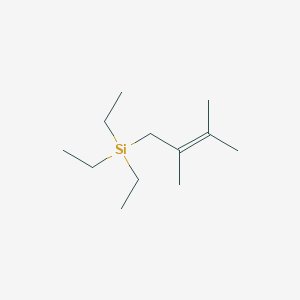

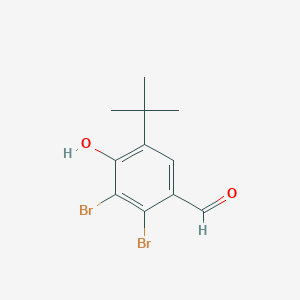
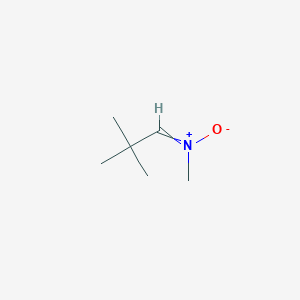


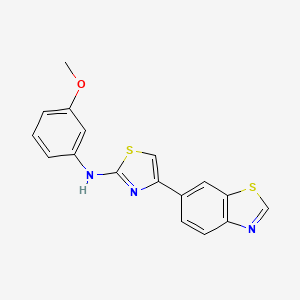
![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)
